molecular formula C7H6ClNO B1272629 2-Amino-5-chlorobenzaldehyde CAS No. 20028-53-9

2-Amino-5-chlorobenzaldehyde

Cat. No. B1272629
CAS RN: 20028-53-9
M. Wt: 155.58 g/mol
InChI Key: KUIFMGITZFDQMP-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a chloro substituent on the benzene ring, which are crucial for its reactivity in different chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-amino-5-chlorobenzaldehyde often involves regioselective reactions, as seen in the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, where iodination, aryl radical-alkene cyclization, and carboxylation are key steps . Similarly, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes demonstrates the versatility of the amino and chloro substituents in facilitating the attachment of various functional groups to the core structure .

Molecular Structure Analysis

The molecular structure of compounds derived from 2-amino-5-chlorobenzaldehyde can be complex, as evidenced by the crystal and molecular structure analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. This compound crystallizes in the orthorhombic space group and exhibits specific bond lengths, bond angles, and torsion angles that are consistent with density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of 2-amino-5-chlorobenzaldehyde derivatives in chemical reactions is highlighted by the synthesis of ammonium 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates, which involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane . Additionally, the condensation reaction of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol showcases the formation of Schiff bases, which are important intermediates in the synthesis of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-chlorobenzaldehyde derivatives are influenced by their molecular structure. For instance, the study of the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide reveals that the E/Z configuration around the imine bond significantly affects the reaction pathways and outcomes . The crystal structure of methyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, derived from a reaction involving 2-amino-5-chlorobenzaldehyde, shows intermolecular hydrogen bonding, which can influence the compound's solubility and stability .

Scientific Research Applications

Catalysis in Synthesis

2-Amino-5-chlorobenzaldehyde plays a crucial role in catalysis, particularly in the synthesis of quinolines. It's used in the Friedlander reaction, where carbon aerogels act as free-metal nanocatalysts. This reaction demonstrates the substance's utility in synthesizing complex organic compounds, highlighting its importance in organic chemistry and material science (Godino‐Ojer et al., 2017).

Enzyme Immobilization

In the field of bio-catalysis, 2-Amino-5-chlorobenzaldehyde is significant. It's involved in the creation of biocatalysts, particularly in enzyme immobilization processes. This utility underscores its relevance in biotechnology and pharmaceutical industries (Barbosa et al., 2014).

Antibacterial Properties

This compound has been explored for its potential in antibacterial applications. It forms complexes with various metals, which have demonstrated higher antibacterial activity compared to the parent ligand. Such findings are significant in the context of developing new antibacterial agents and understanding the interaction between organic compounds and metals (Aslam et al., 2015).

Green Chemistry Applications

In the realm of green chemistry, 2-Amino-5-chlorobenzaldehyde is used in solvent-free reactions, such as the Cannizzaro reaction, which is pivotal for undergraduate chemistry education. Its use in such processes underlines its role in promoting environmentally friendly chemical practices (Phonchaiya et al., 2009).

Antimicrobial Activity

Research has focused on converting 2-Amino-5-chlorobenzaldehyde into derivatives with antimicrobial properties. These derivatives have been screened for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Kumar et al., 2022).

Molecular Structure Studies

2-Amino-5-chlorobenzaldehyde has been studied for its molecular structure, particularly in the context of understanding the isomeric composition and bond distances. Such studies are crucial in the field of molecular chemistry and material science (Schāfer et al., 1976).

Fluorescent Probe Development

It's used in the synthesis of fluorescent probes, particularly for hydrogen peroxide detection. This application is vital in analytical chemistry and environmental monitoring (Cai et al., 2015).

Safety And Hazards

2-Amino-5-chlorobenzaldehyde is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-amino-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFMGITZFDQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378770
Record name 2-Amino-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorobenzaldehyde

CAS RN

20028-53-9
Record name 2-Amino-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chlorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Amino-5-chlorobenzyl alcohol (4.8 g, 30 mmol) and activated manganese (IV) oxide (21 g, 240 mmol) were refluxed in chloroform (100 mL) for 1 hour. The contents were allowed to cool, filtered through diatomaceous earth and concentrated in vacuo to afford the 2-amino-5-chlorobenzaldehyde as a dark solid (4.14 g, 81%): mp 74-76° C. 1H NMR (CDCl3, 300 MHz) 9.80 (s, 1H), 7.42 (s, 1H), 7.23 (d, 1H, J=7.0 Hz), 6.60 (d, 1H, J=7.0 Hz).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
91
Citations
LT Taylor, DH Busch - Inorganic Chemistry, 1969 - ACS Publications
… investigation, crude 2amino-5-chlorobenzaldehyde and its … Refluxing 2-amino-5-chlorobenzaldehyde and Ni(N03)2 6H20 in … trimer of 2-amino-5-chlorobenzaldehyde under numerous …
Number of citations: 24 pubs.acs.org
A Smuszkiewicz, J López-Sanz… - Journal of Molecular …, 2013 - Elsevier
… These hybrid materials have been tested in the reaction between 2-amino-5-chlorobenzaldehyde and ethyl acetoacetate leading to ethyl 6-chloro-2-methylquinoline-3-carboxylate with …
Number of citations: 34 www.sciencedirect.com
M Godino-Ojer, S Morales-Torres… - Journal of …, 2022 - Elsevier
… These ZnO/carbon catalysts showed a great performance in the Friedländer condensation of 2-amino-5-chlorobenzaldehyde and carbonylic compounds with enolizable hydrogens, …
Number of citations: 7 www.sciencedirect.com
JK Horner, DW Henry - Journal of Medicinal Chemistry, 1968 - ACS Publications
… 2-Amino-5-chlorobenzaldehyde. -To a hot, stirred solution of 26.1) g (0.027 mole) of Na2S204, 12.8 g (0.12 mole) of Na2003, arid 500 ml of II2() was …
Number of citations: 48 pubs.acs.org
B Nammalwar, M Murie, C Fortenberry, RA Bunce - Tetrahedron Letters, 2014 - Elsevier
… The reaction is carried out in one step by simple heating of 2-aminobenzaldehyde, 2-amino-5-chlorobenzaldehyde, 2-aminonicotinaldehyde, or 2-aminoacetophenone with a β-…
Number of citations: 15 www.sciencedirect.com
M Godino-Ojer, RM Martín-Aranda… - Molecular …, 2018 - Elsevier
… We report herein different series of new zero valent Cobalt nanocarbons, as doped and supported aerogels, able to efficiently catalyze the reaction of 2-amino-5-chlorobenzaldehyde …
Number of citations: 11 www.sciencedirect.com
SS Abd, HH Alkam, RKR Al-Shemary - AIP Conference Proceedings, 2023 - pubs.aip.org
… The new (H2L) ligand was prepared starting from 3,3'-Bipyridine-6,6'-dicarbaldehyde, 2-amino-5chlorobenzaldehyde and 2-Aminophenol in DMF and ethanol utilizing a condensation …
Number of citations: 4 pubs.aip.org
M Godino-Ojer, E Soriano, V Calvino-Casilda… - Chemical Engineering …, 2017 - Elsevier
… We report herein an experimental and theoretical study of the Friedländer reaction, from 2-amino-5-chlorobenzaldehyde and ethyl acetoacetate, catalyzed by free-metal nanocatalysts …
Number of citations: 24 www.sciencedirect.com
M Godino‐Ojer, AJ López‐Peinado… - …, 2017 - Wiley Online Library
… As can be seen in Figure 6, Basolite C300 was also active in the reaction of 2-amino-5-chlorobenzaldehyde (1) and ethyl acetoacetate (2) yielding selectively quinoline 3 a with almost …
M Godino-Ojer, VR Morales… - … is taking place on 5-9 - biblio.ugent.be
… in the Friedländer condensation reaction from 2-amino-5-chlorobenzaldehyde (0.5 mmol) and … Synthesis of quinolines 3 from 2-amino-5-chlorobenzaldehyde 1 and ethyl acetoacetate 2 …
Number of citations: 3 biblio.ugent.be

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